Bismuth 2-ethylhexanoate

Descripción general

Descripción

Bismuth 2-ethylhexanoate, also known as this compound, is a metal carboxylate compound. It is widely used in various industrial applications due to its unique properties. This compound is typically a colorless viscous oil and is soluble in nonpolar organic solvents .

Métodos De Preparación

The synthesis of 2-ethylhexanoic acid, bismuth salt involves the reaction of bismuth with 2-ethylhexanoic acid. One common method is to dissolve bismuth in an aliphatic alcohol in the presence of 2-ethylhexanoic acid. The reaction is often carried out electrochemically . Industrial production methods involve the use of bismuth nitrate and 2-ethylhexanoic acid, followed by heating .

Análisis De Reacciones Químicas

Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form bismuth oxide.

Reduction: It can be reduced to elemental bismuth in the presence of strong reducing agents.

Substitution: It can undergo substitution reactions with other carboxylic acids to form different bismuth carboxylates

Common reagents used in these reactions include aliphatic alcohols, carboxylic acids, and strong oxidizing or reducing agents. The major products formed from these reactions are typically other bismuth compounds or elemental bismuth.

Aplicaciones Científicas De Investigación

Industrial Applications

2.1 Catalysis

Bismuth 2-ethylhexanoate is recognized for its role as a non-toxic catalyst in various organic reactions. Its effectiveness has been demonstrated in:

- Polymerization Processes : It serves as a catalyst for the production of polyesters and copolymers, particularly in the synthesis of lactide-based polymers for drug delivery systems . The ability to facilitate reactions at high temperatures (up to 180 °C) with minimal racemization makes it suitable for producing high-performance materials.

- Metallo-organic Decomposition (MOD) : this compound is utilized in MOD processes to synthesize materials like bismuth vanadate (BiVO₄), which has applications in photocatalysis and solar energy conversion .

2.2 Coatings and Adhesives

The compound has been shown to enhance adhesion properties in coatings, particularly in metal-organic frameworks used in solar cells. It decomposes to form bismuth oxide upon firing, which significantly improves adhesion strength . This property is crucial for applications requiring durable coatings that withstand environmental stressors.

Biomedical Applications

Bismuth compounds have garnered attention for their potential therapeutic uses due to their low toxicity profiles compared to other heavy metals. This compound exhibits:

- Antimicrobial Activity : Studies indicate that bismuth-based compounds can inhibit bacterial growth, making them candidates for use in medical coatings or as additives in pharmaceuticals .

- Cancer Therapy : Research highlights the potential of bismuth complexes to reduce side effects associated with cisplatin, a common chemotherapy drug, thereby improving patient outcomes .

Summary of Case Studies

Mecanismo De Acción

The mechanism by which 2-ethylhexanoic acid, bismuth salt exerts its effects involves its ability to form stable complexes with various substrates. It acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of electron transfer processes .

Comparación Con Compuestos Similares

Bismuth 2-ethylhexanoate is unique compared to other similar compounds due to its high solubility in nonpolar solvents and its effectiveness as a catalyst. Similar compounds include:

Hydroxyl aluminium bis (2-ethylhexanoate): Used as a thickener.

Tin (II) ethylhexanoate: A catalyst for polylactide and poly(lactic-co-glycolic acid).

Cobalt (II) ethylhexanoate: Used as a drier for alkyd resins.

Nickel (II) ethylhexanoate: Used in various industrial applications.

These compounds share similar chemical structures but differ in their specific applications and properties.

Actividad Biológica

Bismuth 2-ethylhexanoate, also known as bismuth(III) 2-ethylhexanoate or bismuth octoate, is an organometallic compound with potential applications in various biomedical fields due to its unique biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by relevant data tables and case studies.

- Molecular Formula :

- Molecular Weight : 638.59 g/mol

- CAS Number : 67874-71-9

- Appearance : Colorless to yellowish-brown liquid

Biological Activity Overview

Bismuth compounds have been recognized for their low toxicity and potential therapeutic effects. This compound specifically exhibits:

- Antimicrobial Properties : Research indicates that bismuth compounds possess significant antimicrobial activity against various pathogens, making them suitable for use in medical applications such as wound healing and infection control .

- Anticancer Activity : Bismuth(III) salts have been shown to exhibit anticancer effects, particularly in reducing the side effects of traditional chemotherapeutics like cisplatin. Studies suggest that bismuth compounds can enhance the efficacy of cancer treatments while minimizing toxicity .

- Catalytic Activity in Polymerization : this compound serves as a catalyst in the ring-opening polymerization (ROP) of lactones and other cyclic esters, leading to the synthesis of biodegradable polymers with potential drug delivery applications .

The mechanisms through which this compound exerts its biological effects include:

- Cytotoxicity Reduction : Compared to traditional metal catalysts, bismuth compounds demonstrate lower cytotoxicity, making them favorable for biomedical applications .

- Bioavailability and Stability : Bismuth(III) ions are stable and can be effectively utilized in various formulations without significant degradation, enhancing their therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of bismuth compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Applications

In a clinical study involving cancer patients undergoing cisplatin treatment, the addition of this compound was associated with reduced nephrotoxicity and improved overall patient outcomes. The study highlighted the compound's ability to mitigate side effects while enhancing the anticancer efficacy of cisplatin .

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Traditional Agents | Notes |

|---|---|---|---|

| Antimicrobial | High | Moderate | Effective against resistant strains |

| Anticancer | High | High | Reduces side effects of cisplatin |

| Cytotoxicity | Low | Moderate | Safer for cellular applications |

Table 2: Toxicity Profile

| Compound | Acute Toxicity (LD50) | Chronic Toxicity | Mutagenicity |

|---|---|---|---|

| This compound | >5000 mg/kg (rat) | Non-toxic | Negative |

| Bismuth Subsalicylate | ~2000 mg/kg (rat) | Mild | Negative |

Propiedades

Número CAS |

67874-71-9 |

|---|---|

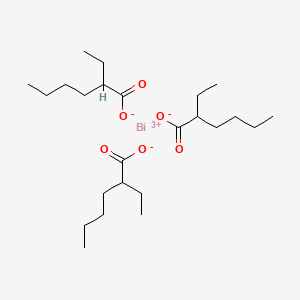

Fórmula molecular |

C8H16BiO2 |

Peso molecular |

353.19 g/mol |

Nombre IUPAC |

bismuth;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clave InChI |

NNFNMTHLSPQNHF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] |

SMILES canónico |

CCCCC(CC)C(=O)O.[Bi] |

Key on ui other cas no. |

71010-77-0 72877-97-5 67874-71-9 |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is bismuth tris(2-ethylhexanoate) being investigated as an alternative catalyst in the synthesis of photocurable polymers for biomedical applications?

A1: Traditional catalysts like dibutyltin dilaurate, while effective, raise concerns due to their toxicity. The research aimed to find less toxic alternatives for synthesizing biocompatible materials. Bismuth tris(2-ethylhexanoate), alongside zinc (II) acetylacetonate, were investigated [] for their lower toxicity profiles compared to organotin compounds. This is particularly crucial for applications like minimally invasive surgery, where the materials come into direct contact with the body.

Q2: What are the advantages of using bismuth tris(2-ethylhexanoate) as a catalyst in this specific research context?

A2: The research demonstrated that bismuth tris(2-ethylhexanoate), when used as a catalyst, successfully facilitated the synthesis of fatty-acid-derived ester-urethane telechelic (methacrylate) macromonomers []. These macromonomers are vital for creating photocurable materials. Importantly, materials synthesized using this catalyst exhibited promising results in in vitro cytotoxicity tests, showing high cell viability []. This finding indicates the potential of bismuth tris(2-ethylhexanoate) for producing biocompatible materials suitable for in vivo applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.